molecular formula C11H18N2O2 B1526559 5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249165-87-4

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526559
CAS No.: 1249165-87-4
M. Wt: 210.27 g/mol
InChI Key: CMFZSHSSGGFBDL-UHFFFAOYSA-N
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Description

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

The synthesis and structural diversity of related pyrazole derivatives showcase their potential in the development of novel compounds with varied applications. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles with potential pharmaceutical applications (Arbačiauskienė et al., 2011). Similarly, the assembly of Zn(II) and Cd(II) ions with new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands resulted in chiral and achiral coordination polymers, highlighting the versatility of pyrazole derivatives in materials science (Cheng et al., 2017).

Inhibition Studies and Anticancer Profile

Pyrazole derivatives have been explored for their inhibitory effects on enzymes such as alkaline phosphatases (APs), nucleotide pyrophosphatases/phosphodiesterases (NPPs), and nucleoside triphosphate diphosphohydrolase, with potential anticancer profiles. The synthesis of aryl pyrazole derivatives using 1,3-dicarbonyl motifs has shown significant inhibitory effects on the growth of cell lines from different tissues, including breast, bone marrow, and cervix, indicating their potential in cancer therapy (Channar et al., 2018).

Novel Synthesis Approaches

Efficient synthesis approaches for pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups have been developed, indicating the potential of pyrazole derivatives in the synthesis of N-fused heterocycles (Ghaedi et al., 2015). Additionally, the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have provided insights into the properties of biologically important pyrazole derivatives, further contributing to the understanding of their applications (Viveka et al., 2016).

Properties

IUPAC Name

5-ethyl-1-pentan-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-8(5-2)13-10(6-3)9(7-12-13)11(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFZSHSSGGFBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C(CC)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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